molecular formula C15H14O2 B582283 2',3'-Dimethylbiphenyl-3-carboxylic acid CAS No. 1215206-78-2

2',3'-Dimethylbiphenyl-3-carboxylic acid

Cat. No. B582283
M. Wt: 226.275
InChI Key: NZCHUDYYICLURF-UHFFFAOYSA-N
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Description

“2’,3’-Dimethylbiphenyl-3-carboxylic acid” is an organic compound with the molecular formula C15H14O2 . It belongs to the class of carboxylic acids .


Molecular Structure Analysis

The molecular structure of “2’,3’-Dimethylbiphenyl-3-carboxylic acid” consists of a biphenyl core with two methyl groups and a carboxylic acid group . The exact structure could not be retrieved from the search results.


Chemical Reactions Analysis

Carboxylic acids, like “2’,3’-Dimethylbiphenyl-3-carboxylic acid”, can undergo a variety of reactions. They can react with alcohols to form esters, with amines to form amides, and can also undergo decarboxylation . The specific reactions of “2’,3’-Dimethylbiphenyl-3-carboxylic acid” are not mentioned in the search results.

Scientific Research Applications

Understanding biocatalyst inhibition by carboxylic acids

Carboxylic acids, including derivatives like 2',3'-Dimethylbiphenyl-3-carboxylic acid, can inhibit microbial growth at concentrations below desired yields, impacting fermentative production using microbes such as Escherichia coli and Saccharomyces cerevisiae. This inhibition is notable given the use of many carboxylic acids as food preservatives. Strategies to increase microbial robustness against such acids involve metabolic engineering to enhance membrane integrity, regulate internal pH, and improve metabolic resilience. (Jarboe et al., 2013)

Cinnamic acid derivatives and anticancer potential

Cinnamic acid and its derivatives, which share chemical characteristics with 2',3'-Dimethylbiphenyl-3-carboxylic acid, have been extensively studied for their medicinal properties, particularly as anticancer agents. These compounds' versatility arises from their structural functionality, enabling various synthetic modifications to enhance antitumor efficacy. This review underscores the untapped potential of cinnamic acid derivatives in cancer treatment, highlighting the need for further exploration of their therapeutic capabilities. (De et al., 2011)

Solvent applications in carboxylic acid recovery

The recovery of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) represents a critical area of research, driven by the goal to utilize carboxylic acids as precursors for bio-based plastics. This review compares various solvents, including ionic liquids and traditional amine-based systems, for their efficiency in extracting carboxylic acids. Such advancements in solvent technology are crucial for the economic and environmental viability of carboxylic acid production processes. (Sprakel & Schuur, 2019)

Antituberculosis activity of carboxylic acid derivatives

Research into organotin complexes of carboxylic acids, including those structurally related to 2',3'-Dimethylbiphenyl-3-carboxylic acid, has demonstrated significant antituberculosis activity. This review explores the potential of these complexes as antituberculosis agents, focusing on their structural diversity, toxicity, and the underlying mechanisms contributing to their efficacy. Such studies highlight the importance of the ligand environment and the structure of the organotin compounds in determining their biological activity. (Iqbal et al., 2015)

Safety And Hazards

The safety data sheet for “2’,3’-Dimethylbiphenyl-3-carboxylic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(2,3-dimethylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-5-3-8-14(11(10)2)12-6-4-7-13(9-12)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCHUDYYICLURF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680842
Record name 2',3'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-Dimethylbiphenyl-3-carboxylic acid

CAS RN

1215206-78-2
Record name 2′,3′-Dimethyl[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215206-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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